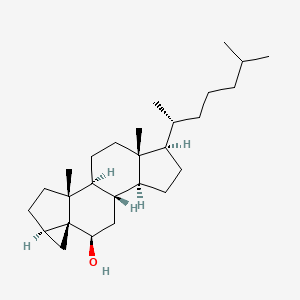

i-Cholesterol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

465-54-3 |

|---|---|

Molekularformel |

C27H46O |

Molekulargewicht |

386.7 g/mol |

IUPAC-Name |

(1S,2R,5R,7R,8R,10S,11S,14R,15R)-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]pentacyclo[8.7.0.02,7.05,7.011,15]heptadecan-8-ol |

InChI |

InChI=1S/C27H46O/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(28)27-16-19(27)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28H,6-16H2,1-5H3/t18-,19-,20+,21-,22+,23+,24-,25-,26-,27+/m1/s1 |

InChI-Schlüssel |

IBDXZWQCLMSDKQ-FDXOKOSPSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C45C3(CCC4C5)C)O)C |

Isomerische SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]45[C@@]3(CC[C@@H]4C5)C)O)C |

Kanonische SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C45C3(CCC4C5)C)O)C |

Synonyme |

3 alpha,5 alpha-cyclocholestan-6 beta-ol i-cholesterol |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Cholesterol Synthesis Pathway and its Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesterol, an essential lipid for human life, is synthesized through a complex and highly regulated metabolic cascade known as the mevalonate (B85504) pathway. This technical guide provides a comprehensive overview of the cholesterol synthesis pathway, detailing its key intermediates, enzymatic reactions, and intricate regulatory mechanisms. A central focus is placed on the rate-limiting enzyme, HMG-CoA reductase, a major target for hypercholesterolemia therapies. This document summarizes key quantitative data, including enzyme kinetics and inhibitor potencies, in structured tables for comparative analysis. Furthermore, detailed experimental protocols for assessing pathway activity and quantifying intermediates are provided to facilitate research and development in this critical area of metabolism.

The Cholesterol Biosynthesis Pathway: A Step-by-Step Journey

The synthesis of cholesterol is a multi-step process that can be broadly divided into four main stages, primarily occurring in the cytosol and the endoplasmic reticulum of hepatocytes.[1]

Stage 1: Synthesis of Mevalonate

The pathway commences with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a reaction catalyzed by acetyl-CoA acetyltransferase.[2] Subsequently, HMG-CoA synthase facilitates the condensation of acetoacetyl-CoA with a third molecule of acetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[2] The subsequent reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (HMGR), is the committed and rate-limiting step of the entire pathway.[3][4] This reaction consumes two molecules of NADPH.[3]

Stage 2: Formation of Isoprenoid Units

Mevalonate is then phosphorylated in two successive steps by mevalonate kinase and phosphomevalonate kinase to form mevalonate-5-pyrophosphate.[5] A subsequent decarboxylation reaction, catalyzed by diphosphomevalonate decarboxylase, yields isopentenyl pyrophosphate (IPP), the fundamental five-carbon building block for isoprenoids.[5] IPP can be isomerized to its allylic isomer, dimethylallyl pyrophosphate (DMAPP).[6]

Stage 3: Synthesis of Squalene (B77637)

One molecule of DMAPP is condensed with two molecules of IPP in a head-to-tail fashion to form the 15-carbon intermediate, farnesyl pyrophosphate (FPP).[7] Two molecules of FPP are then joined head-to-head and reduced by NADPH in a reaction catalyzed by squalene synthase to form the 30-carbon linear hydrocarbon, squalene.[8]

Stage 4: Cyclization of Squalene and Conversion to Cholesterol

Squalene undergoes epoxidation by squalene epoxidase to form 2,3-oxidosqualene.[9] This intermediate is then cyclized by lanosterol (B1674476) synthase to form lanosterol, the first sterol intermediate in the pathway.[10] The final conversion of lanosterol to cholesterol involves a series of approximately 19 enzymatic reactions that include demethylations, isomerizations, and reductions.[11]

Quantitative Data

Enzyme Kinetics

The following table summarizes the available kinetic parameters for key enzymes in the cholesterol synthesis pathway. It is important to note that these values can vary depending on the experimental conditions and the source of the enzyme.

| Enzyme | Substrate(s) | Km | Vmax | Source Organism |

| HMG-CoA Reductase | HMG-CoA | ~1-4 µM | - | Human |

| HMG-CoA Reductase | NADPH | ~25-50 µM | - | Human |

| Squalene Synthase | Farnesyl Pyrophosphate | ~0.5-5 µM | - | Human |

| Lanosterol Synthase | 2,3-Oxidosqualene | ~10-20 µM | - | Human |

Note: Vmax values are highly dependent on enzyme concentration and purity and are therefore often not reported in a standardized manner.

Inhibitor Potency (IC50) of Statins against HMG-CoA Reductase

Statins are a class of drugs that act as competitive inhibitors of HMG-CoA reductase, thereby reducing cholesterol synthesis. The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.

| Statin | IC50 (nM) |

| Atorvastatin | 10.5 |

| 2-hydroxyatorvastatin | 12.1 |

| 4-hydroxyatorvastatin | 63.5 |

| 3R,5S-fluvastatin | 4.9 |

| 3S,5R-fluvastatin | >1000 |

| Pitavastatin | 3.2 |

| Pravastatin | 20.1 |

| Rosuvastatin | 3.9 |

| Simvastatin acid | 5.8 |

Data sourced from a Master's thesis from the University of Helsinki, which utilized a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay.[12]

Experimental Protocols

HMG-CoA Reductase Activity Assay (Colorimetric)

Principle: The activity of HMG-CoA reductase is determined by spectrophotometrically measuring the rate of decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of HMG-CoA to mevalonate.

Materials:

-

HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 100 mM KCl, 1 mM EDTA, 5 mM DTT)

-

HMG-CoA solution

-

NADPH solution

-

Purified HMG-CoA reductase or cell/tissue lysate

-

Microplate reader capable of reading absorbance at 340 nm

-

96-well UV-transparent microplate

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing HMG-CoA Reductase Assay Buffer, NADPH, and the enzyme source (purified enzyme or lysate).

-

Initiation of Reaction: Add HMG-CoA to the reaction mixture to start the reaction.

-

Kinetic Measurement: Immediately begin measuring the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a period of 10-20 minutes at 37°C.

-

Data Analysis:

-

Plot absorbance versus time.

-

Determine the initial linear rate of the reaction (ΔA340/min).

-

Calculate the enzyme activity using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).

-

Inhibitor Screening: To test for inhibitors, pre-incubate the enzyme with the test compound for a defined period before adding HMG-CoA. Compare the rate of reaction in the presence and absence of the inhibitor to determine the percent inhibition and IC50 value.

Quantification of Cholesterol Pathway Intermediates by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of multiple cholesterol synthesis intermediates in biological samples.

Materials:

-

LC-MS/MS system (e.g., Agilent 1290 HPLC with a 6495 Triple Quadrupole MS)

-

C18 reverse-phase column

-

Organic solvents (e.g., methanol, acetonitrile, isopropanol)

-

Formic acid

-

Internal standards (deuterated analogs of the intermediates)

-

Biological samples (e.g., cell pellets, plasma, tissue homogenates)

Procedure:

-

Sample Preparation:

-

Add internal standards to the biological sample.

-

Perform lipid extraction using a suitable method (e.g., Bligh-Dyer or Folch extraction).

-

Evaporate the organic solvent and reconstitute the lipid extract in a compatible solvent for LC-MS/MS analysis.

-

-

LC Separation: Inject the sample onto the C18 column and separate the intermediates using a gradient of mobile phases (e.g., water with formic acid and an organic solvent mixture).

-

MS/MS Detection:

-

Use electrospray ionization (ESI) in positive ion mode.

-

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. For each intermediate and its internal standard, define specific precursor-to-product ion transitions.

-

-

Data Analysis:

-

Integrate the peak areas for each intermediate and its corresponding internal standard.

-

Generate a calibration curve using known concentrations of standards.

-

Calculate the concentration of each intermediate in the sample based on the peak area ratio to the internal standard and the calibration curve.

-

SREBP-2 Nuclear Translocation Assay (Immunofluorescence)

Principle: This cell-based assay visualizes the activation of SREBP-2 by monitoring its translocation from the endoplasmic reticulum to the nucleus using immunofluorescence microscopy.

Materials:

-

Cells cultured on glass coverslips or in imaging-compatible plates

-

Treatment compounds (e.g., statins to induce SREBP-2 activation)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking buffer (e.g., PBS with 5% bovine serum albumin)

-

Primary antibody against SREBP-2

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells with the desired compounds for a specified time to modulate SREBP-2 activity.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize them with Triton X-100 to allow antibody access to intracellular proteins.

-

Blocking and Antibody Incubation: Block non-specific antibody binding sites with blocking buffer. Incubate the cells with the primary anti-SREBP-2 antibody, followed by incubation with the fluorescently labeled secondary antibody.

-

Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Analyze the images to quantify the nuclear localization of SREBP-2 by measuring the fluorescence intensity in the nucleus relative to the cytoplasm.

Mandatory Visualizations

Figure 1. The Cholesterol Biosynthesis Pathway.

Figure 2. Regulation of Cholesterol Synthesis by the SREBP Pathway.

Figure 3. Experimental Workflow for HMG-CoA Reductase Activity Assay.

References

- 1. squalene synthase | Lanosterol biosynthesis pathway | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Identification of Novel Genes and Pathways Regulating SREBP Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.novusbio.com [resources.novusbio.com]

- 4. med.libretexts.org [med.libretexts.org]

- 5. chhs.colostate.edu [chhs.colostate.edu]

- 6. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Intracellular Cholesterol Synthesis and Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lanosterol synthase - Wikipedia [en.wikipedia.org]

- 11. sketchviz.com [sketchviz.com]

- 12. Analysis of acyl CoA ester intermediates of the mevalonate pathway in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Cholesterol in Lipid Raft-Mediated Signal Transduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of cholesterol in lipid rafts, with a particular focus on its role as a key regulator of membrane organization and cellular signaling. We delve into the structural basis of cholesterol's function within these specialized membrane microdomains, its impact on protein interactions, and its direct involvement in critical signaling pathways. This guide also details the experimental methodologies used to investigate these processes, providing a valuable resource for researchers in the field.

Introduction to Cholesterol and Lipid Rafts

Cholesterol is an essential sterol lipid that plays a multifaceted role in animal cell membranes.[1][2] Its rigid, planar tetracyclic ring structure and amphipathic nature, with a hydrophilic hydroxyl group and a hydrophobic hydrocarbon tail, allow it to intercalate between phospholipids (B1166683) in the cell membrane.[3][4] This intercalation is crucial for maintaining membrane integrity, modulating fluidity, and reducing permeability to small solutes.[1][5]

Lipid rafts are dynamic, nanoscale assemblies within the plasma membrane that are enriched in cholesterol, sphingolipids, and specific proteins.[6][7] These microdomains serve as organizing centers for the assembly of signaling molecules, facilitating kinetically favorable interactions necessary for signal transduction.[7] Cholesterol acts as a dynamic "glue" that holds these rafts together, promoting a more ordered and tightly packed lipid environment compared to the surrounding bilayer.[6][8] The formation and stability of lipid rafts are critically dependent on cholesterol levels.[8][9] Depletion of membrane cholesterol leads to the disruption of lipid rafts and the dissociation of raft-associated proteins, thereby impairing downstream signaling events.[6][10]

Mechanism of Action of Cholesterol in Lipid Rafts

Cholesterol's primary mechanism of action within lipid rafts is to modulate the physical properties of the membrane and to directly interact with and influence the function of membrane-associated proteins.

Modulation of Membrane Properties

Cholesterol's interaction with phospholipids, particularly sphingolipids which are abundant in lipid rafts, leads to the formation of a liquid-ordered (lo) phase.[8] This phase is characterized by a high degree of acyl chain order and translational mobility. The presence of cholesterol decreases the fluidity of the surrounding disordered lipid environment while disrupting the highly ordered gel phase of sphingolipids, leading to a more fluid, yet ordered, membrane domain.[8][11] This unique environment is crucial for the selective partitioning of proteins into and out of lipid rafts.

Table 1: Effects of Cholesterol on Membrane Physical Properties

| Property | Effect of Increasing Cholesterol Concentration | Reference(s) |

| Membrane Fluidity | Decreases at high temperatures, Increases at low temperatures | [11] |

| Membrane Thickness | Increases | [12] |

| Lipid Acyl Chain Order | Increases | [12] |

| Permeability | Decreases | [1] |

| Bending Modulus | Increases (in saturated lipid membranes) | [12] |

Regulation of Protein Function and Signaling

By organizing the membrane into distinct domains, cholesterol facilitates the colocalization of receptors and downstream signaling molecules, thereby enhancing the efficiency and specificity of signal transduction.[7] Conversely, it can also segregate signaling components to dampen or terminate signaling.[7]

A prime example of cholesterol's direct role in signaling is its involvement in the Hedgehog (Hh) signaling pathway . Cholesterol has been identified as a direct endogenous ligand and activator of the G-protein coupled receptor (GPCR) Smoothened (SMO).[13][14][15]

Cholesterol and the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[14] Its dysregulation is implicated in various cancers. The canonical pathway involves the ligand Hedgehog (Hh) binding to its receptor Patched (PTCH), which relieves the inhibition of SMO. Activated SMO then initiates a downstream signaling cascade culminating in the activation of Gli transcription factors.

Cholesterol plays a vital role at multiple levels of this pathway:

-

Hh Ligand Modification: The Hh protein undergoes autoprocessing and covalent modification with cholesterol, which is essential for its proper secretion and long-range signaling.

-

Direct Activation of Smoothened (SMO): Cholesterol directly binds to the extracellular cysteine-rich domain (CRD) of SMO, inducing a conformational change that leads to its activation.[13][15] This finding establishes cholesterol as a second messenger in Hh signaling, mediating the functional interaction between PTCH and SMO.[15]

Below is a diagram illustrating the activation of the Hedgehog signaling pathway with a focus on the role of cholesterol.

References

- 1. Inhibition of cholesterol biosynthesis disrupts lipid raft/caveolae and affects insulin receptor activation in 3T3-L1 preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cholesterol - Wikipedia [en.wikipedia.org]

- 3. Photoactivable Cholesterol as a Tool to Study Interaction of Influenza Virus Hemagglutinin with Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cholesterol, lipid rafts, and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipid raft - Wikipedia [en.wikipedia.org]

- 8. Role of Cholesterol in the Formation and Nature of Lipid Rafts in Planar and Spherical Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cholesterol targeting alters lipid raft composition and cell survival in prostate cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isosorbide Mononitrate (Imdur, Ismo, others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 12. Cholesterol | C27H46O | CID 5997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Cholesterol activates the G-protein coupled receptor Smoothened to promote Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hedgehog signaling and its molecular perspective with cholesterol: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

The Pivotal Role of Cholesterol in Cell Membrane Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesterol, a seemingly simple lipid, is a cornerstone of animal cell membrane architecture and function. Its unique molecular structure confers upon it the ability to modulate the physical properties of the lipid bilayer, influencing membrane fluidity, permeability, and the formation of specialized microdomains known as lipid rafts. These modulations are not mere structural tweaks but have profound implications for a vast array of cellular processes, including signal transduction, protein function, and membrane trafficking. This technical guide provides an in-depth exploration of the biological role of cholesterol in cell membrane dynamics, offering a comparative analysis with its biosynthetic precursors to highlight the structural specificity that underpins its critical functions. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the field.

Introduction: The Unique Nature of Cholesterol

Cholesterol is an amphipathic molecule, characterized by a rigid steroid ring system, a polar hydroxyl (-OH) head group, and a flexible hydrocarbon tail. This structure allows it to intercalate between the phospholipids (B1166683) of the cell membrane, with its hydroxyl group oriented towards the aqueous environment and the hydrophobic rings and tail embedded within the lipid core. This positioning is fundamental to its diverse roles in membrane biology.

While often discussed as a single entity, the specific structure of cholesterol is the culmination of a complex biosynthetic pathway. Understanding its precursors, such as lanosterol (B1674476) and 7-dehydrocholesterol (B119134), provides a valuable comparative framework to appreciate the precise structural features that enable cholesterol's unique membrane-modulating properties. Lanosterol, an early precursor, possesses additional methyl groups that alter its interaction with phospholipids, making it less effective at ordering the membrane compared to cholesterol.[1][2][3] 7-dehydrocholesterol, the immediate precursor, is structurally very similar to cholesterol but contains an additional double bond in its steroid ring system.[4][5][6] This subtle difference can influence its oxidative susceptibility and its interactions within the membrane.[6]

Cholesterol's Impact on Membrane Physical Properties

The presence of cholesterol has a profound and concentration-dependent effect on the physical state of the cell membrane. Its rigid, planar steroid ring system restricts the motion of the fatty acyl chains of neighboring phospholipids, leading to a more ordered and less fluid membrane state, often referred to as the liquid-ordered (lo) phase.

Modulation of Membrane Fluidity

One of the most well-characterized roles of cholesterol is its ability to act as a bidirectional regulator of membrane fluidity.[7][8]

-

At high temperatures: Cholesterol decreases membrane fluidity by restricting the movement of phospholipid acyl chains, preventing the membrane from becoming overly fluid and permeable.[7][9]

-

At low temperatures: Cholesterol increases membrane fluidity by disrupting the tight packing of saturated fatty acyl chains, preventing the membrane from transitioning into a gel-like, non-functional state.[7][9]

This "fluidity buffer" effect is crucial for maintaining the integrity and functionality of the cell membrane across a range of physiological temperatures.

Influence on Membrane Thickness and Permeability

The ordering effect of cholesterol leads to an increase in the thickness of the lipid bilayer.[10] This is a direct consequence of the straightening of the phospholipid acyl chains. This increased packing density also reduces the passive permeability of the membrane to small, water-soluble molecules.

Quantitative Analysis of Cholesterol's Effects on Membrane Properties

The following table summarizes key quantitative data from various biophysical studies, illustrating the impact of cholesterol on membrane parameters.

| Parameter | Lipid System | Cholesterol Concentration (mol%) | Change Observed | Reference |

| Membrane Thickness | DMPC Bilayer | 0 to 50 | Increase in bilayer thickness | [10] |

| Area per Lipid Molecule | DOPC Bilayer | 0 to 50 | Decrease in area per lipid | |

| Order Parameter (SCD) | DMPC Bilayer | 0 to 50 | Increase in acyl chain order | [4][5] |

| Diffusion Coefficient of Lipids | Model Membranes | Increasing Cholesterol | Decrease in lateral diffusion | [10] |

| Permeability to Water | Egg PC Liposomes | Increasing Cholesterol | Decrease in water permeability | [7] |

Lipid Rafts: Cholesterol-Driven Membrane Microdomains

Cholesterol, in conjunction with sphingolipids, plays a critical role in the formation of specialized membrane microdomains known as lipid rafts.[2] These are small, dynamic, and ordered regions of the membrane that are enriched in specific proteins and lipids.

Formation of a lipid raft microdomain.

Lipid rafts serve as platforms for the assembly of signaling molecules, facilitating efficient signal transduction. The tight packing of lipids within these domains creates an environment that is favorable for the association of certain membrane proteins, including many receptors and signaling components. The disruption of cholesterol levels can lead to the disassembly of lipid rafts and the dysregulation of these signaling pathways.

Interaction of Cholesterol with Membrane Proteins

Cholesterol is not merely a passive component of the membrane; it directly interacts with and modulates the function of a wide range of membrane proteins.[4][5] These interactions can be either specific, involving defined cholesterol-binding motifs on the protein, or non-specific, arising from cholesterol's influence on the bulk properties of the membrane.

Several cholesterol-binding motifs have been identified in transmembrane proteins, such as the Cholesterol Recognition/Interaction Amino Acid Consensus (CRAC) motif and its inverted counterpart, CARC. These motifs facilitate direct, high-affinity binding of cholesterol, which can allosterically regulate protein conformation and activity.

Mechanisms of cholesterol-mediated regulation of membrane proteins.

Experimental Protocols for Studying Cholesterol's Role in Membranes

A variety of experimental techniques are employed to investigate the effects of cholesterol on cell membrane dynamics.

Fluorescence Spectroscopy and Microscopy

-

Laurdan Generalized Polarization (GP): This technique uses the fluorescent probe Laurdan to assess membrane fluidity. The emission spectrum of Laurdan is sensitive to the polarity of its environment, which changes with the packing of lipid acyl chains. An increase in the GP value corresponds to a decrease in membrane fluidity.

-

Methodology: Cells or liposomes are labeled with Laurdan. Fluorescence emission is measured at two wavelengths (typically 440 nm and 490 nm) upon excitation at around 350 nm. The GP value is calculated as: GP = (I440 - I490) / (I440 + I490).

-

-

Fluorescence Recovery After Photobleaching (FRAP): FRAP is used to measure the lateral diffusion of fluorescently labeled lipids or proteins within the membrane.

-

Methodology: A specific area of a fluorescently labeled membrane is bleached with a high-intensity laser. The rate of fluorescence recovery in the bleached spot is monitored over time, which is indicative of the mobility of the labeled molecules.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solid-State 2H NMR: This powerful technique provides detailed information about the order and dynamics of lipid acyl chains.

-

Methodology: Lipids with deuterated acyl chains are incorporated into membranes. The quadrupolar splitting in the 2H NMR spectrum is directly proportional to the order parameter (SCD) of the C-D bond, providing a measure of acyl chain ordering at specific positions.

-

Molecular Dynamics (MD) Simulations

-

All-atom and Coarse-grained Simulations: MD simulations provide atomistic or near-atomistic insights into the interactions between cholesterol and other membrane components.

-

Methodology: A computational model of the membrane system is created. The trajectories of all atoms or coarse-grained particles are calculated over time by solving Newton's equations of motion. This allows for the analysis of various membrane properties, including thickness, area per lipid, and lipid ordering.

-

General experimental workflow for studying cholesterol's effects.

Implications for Drug Development

The integral role of cholesterol in membrane dynamics and protein function makes it a critical consideration in drug development.

-

Drug-Membrane Interactions: The cholesterol content of a membrane can influence the partitioning, orientation, and activity of membrane-active drugs.

-

Targeting Cholesterol-Dependent Pathways: Modulating cellular cholesterol levels or its distribution could be a therapeutic strategy for diseases involving dysregulated signaling pathways that are dependent on lipid raft integrity.

-

Liposomal Drug Delivery: The inclusion of cholesterol in liposomal drug formulations is crucial for controlling their stability, fluidity, and drug release characteristics.

Conclusion

Cholesterol is a multifaceted lipid that exerts precise control over the biophysical properties of animal cell membranes. Its ability to modulate membrane fluidity, promote the formation of lipid rafts, and directly interact with membrane proteins underscores its central role in a plethora of cellular functions. A thorough understanding of the structure-function relationships of cholesterol in membrane dynamics, aided by a combination of experimental and computational approaches, is essential for advancing our knowledge of cell biology and for the rational design of novel therapeutics that target membrane-associated processes. The comparative analysis with its precursors further emphasizes the remarkable molecular precision that enables cholesterol to fulfill its diverse and critical biological roles.

References

- 1. Differential effects of cholesterol and lanosterol on artificial membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of structural effects of cholesterol, lanosterol, and oxysterol on phospholipid (POPC) bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The effects of 7-dehydrocholesterol on the structural properties of membranes | Semantic Scholar [semanticscholar.org]

- 5. The effects of 7-dehydrocholesterol on the structural properties of membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7-Dehydrocholesterol Enhances Ultraviolet A-Induced Oxidative Stress in Keratinocytes: Roles of Nadph Oxidase, Mitochondria and Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. homework.study.com [homework.study.com]

- 8. Lanosterol - Wikipedia [en.wikipedia.org]

- 9. 7-Dehydrocholesterol (7-DHC), But Not Cholesterol, Causes Suppression of Canonical TGF-β Signaling and Is Likely Involved in the Development of Atherosclerotic Cardiovascular Disease (ASCVD) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure Elucidation of i-Cholesterol by NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic techniques and data interpretation used for the structural elucidation of i-Cholesterol, also known as 3α,5α-cyclocholestan-6β-ol. This rearranged isomer of cholesterol presents a unique structural challenge due to the presence of a cyclopropane (B1198618) ring, which significantly influences its spectral properties. This document outlines the experimental protocols and the logical workflow for assigning the complex NMR spectra of this compound, providing a roadmap for researchers working with this and structurally related steroidal compounds.

Introduction to this compound and the Role of NMR Spectroscopy

This compound is a key derivative of cholesterol, often formed during the solvolysis of cholesterol esters or tosylates. Its structure is characterized by the formation of a covalent bond between C-3 and C-5, creating a cyclopropane ring within the A and B rings of the steroid nucleus. This seemingly subtle change dramatically alters the stereochemistry and electronic environment of the molecule, making NMR spectroscopy an indispensable tool for its unambiguous characterization.

NMR spectroscopy, through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) experiments, allows for the complete assignment of all proton and carbon signals, the determination of through-bond and through-space connectivities, and the elucidation of the molecule's three-dimensional structure.

Experimental Protocols for NMR Analysis of this compound

The successful acquisition of high-quality NMR data is foundational to the structure elucidation process. The following protocols are adapted from standard procedures for the analysis of steroids and are optimized for a compound like this compound.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity, as impurities can complicate spectral analysis. Purification can be achieved by recrystallization or column chromatography.

-

Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common and effective solvent for this compound. Other deuterated solvents such as benzene-d₆ or methanol-d₄ can be used if solubility or signal overlap is an issue.

-

Concentration: A concentration of 5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for most NMR experiments. For less sensitive experiments like ¹³C-¹³C INADEQUATE, a more concentrated sample may be required.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C NMR).

NMR Data Acquisition

A comprehensive suite of NMR experiments is necessary for the complete structure elucidation of this compound. These experiments are typically performed on a high-field NMR spectrometer (400 MHz or higher).

Table 1: Recommended NMR Experiments and Key Acquisition Parameters

| Experiment | Purpose | Key Parameters |

| ¹H NMR | Provides information on the chemical environment and multiplicity of protons. | Pulse program: zg30; Spectral width: ~12 ppm; Acquisition time: ~3-4 s; Relaxation delay (d1): 1-2 s. |

| ¹³C{¹H} NMR | Provides information on the chemical environment of carbon atoms. | Pulse program: zgpg30; Spectral width: ~220 ppm; Acquisition time: ~1-2 s; Relaxation delay (d1): 2 s. |

| DEPT-135 | Differentiates between CH, CH₂, and CH₃ groups. | Edits the ¹³C spectrum to show CH/CH₃ signals as positive and CH₂ signals as negative. |

| COSY | Correlates protons that are coupled to each other (typically through 2-3 bonds). | Identifies neighboring protons. |

| HSQC | Correlates protons directly attached to carbon atoms. | Maps each proton to its corresponding carbon. |

| HMBC | Correlates protons and carbons over longer ranges (typically 2-3 bonds). | Establishes connectivity between different parts of the molecule. |

| NOESY/ROESY | Correlates protons that are close in space. | Determines stereochemistry and conformation. |

Quantitative NMR Data for this compound

The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for this compound. These assignments are based on a combination of the 2D NMR experiments outlined above.

Table 2: ¹H NMR Chemical Shift Assignments for this compound (in CDCl₃)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) |

| H-3 | ~0.5 (assumed) | m | |

| H-4α | ~0.7 (assumed) | m | |

| H-4β | ~0.3 (assumed) | m | |

| H-6 | ~3.3 (assumed) | t | |

| H-18 | ~0.65 | s | |

| H-19 | ~0.95 | s | |

| H-21 | ~0.91 | d | ~6.5 |

| H-26/27 | ~0.86 | d | ~6.6 |

| Other Protons | 0.8 - 2.4 | m |

Note: The chemical shifts for the cyclopropyl (B3062369) protons (H-3, H-4α, H-4β) are significantly upfield due to the shielding effect of the cyclopropane ring. Precise values can vary slightly between different literature sources and experimental conditions.

Table 3: ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃)

| Carbon | Chemical Shift (ppm) | DEPT-135 |

| C-3 | ~22.0 | CH |

| C-4 | ~13.0 | CH₂ |

| C-5 | ~35.0 | C |

| C-6 | ~75.0 | CH |

| C-10 | ~35.5 | C |

| C-13 | ~42.5 | C |

| C-18 | ~12.0 | CH₃ |

| C-19 | ~19.5 | CH₃ |

| C-21 | ~18.7 | CH₃ |

| C-25 | ~36.2 | CH |

| C-26 | ~22.6 | CH₃ |

| C-27 | ~22.8 | CH₃ |

| Other Carbons | 12.0 - 57.0 | CH, CH₂ |

Logical Workflow for Structure Elucidation

The elucidation of this compound's structure is a systematic process of piecing together the information from various NMR experiments. The following diagrams, generated using the DOT language, illustrate this workflow.

Experimental Workflow

Logical Relationship for Structure Elucidation

Step-by-Step Structure Elucidation of this compound

-

Analysis of ¹H and ¹³C NMR Spectra: The initial 1D spectra provide a census of the proton and carbon environments. The upfield shifts of several protons and carbons are a strong indication of the presence of a strained ring system, consistent with the cyclopropane moiety in this compound. The DEPT-135 spectrum helps in identifying the number of methyl, methylene, and methine groups.

-

Establishing Proton-Proton Connectivity with COSY: The COSY spectrum reveals the spin systems within the molecule. For instance, the correlations in the side chain (from H-20 to H-27) can be traced, and the protons on the steroid core can be linked together.

-

Assigning Protons to Carbons with HSQC: The HSQC spectrum is crucial for unambiguously assigning each proton to its directly attached carbon. This allows for the confident transfer of proton assignments to the carbon skeleton.

-

Connecting Fragments with HMBC: The HMBC spectrum is key to piecing together the entire molecular structure. Long-range correlations from the angular methyl protons (H-18 and H-19) to various carbons in the steroid core are particularly informative for confirming the overall framework. Correlations involving the cyclopropyl protons and surrounding carbons are essential for confirming the 3,5-cyclo linkage.

-

Determining Stereochemistry with NOESY/ROESY: The stereochemistry of this compound is confirmed using through-space correlations from NOESY or ROESY experiments. Key NOEs include those between the angular methyl groups and the axial protons on the steroid backbone. For example, correlations between the H-19 methyl protons and protons on the α-face of the molecule, and between the H-18 methyl protons and protons on the β-face, help to establish the relative stereochemistry of the ring junctions and substituents.

Conclusion

The structure elucidation of this compound by NMR spectroscopy is a powerful demonstration of how a suite of modern NMR techniques can be systematically applied to solve complex structural problems. The unique chemical shifts and coupling patterns arising from the cyclopropane ring provide a distinctive spectroscopic signature. By following the experimental protocols and logical workflow outlined in this guide, researchers can confidently characterize this compound and other structurally complex steroidal molecules, which is of paramount importance in the fields of natural product chemistry, medicinal chemistry, and drug development.

A Technical Guide to the Discovery and Isolation of 24-Isopropylcholesterol from Marine Sponges

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of 24-isopropylcholesterol, an unusual sterol found in marine sponges. This document addresses the core requirements of data presentation, detailed experimental protocols, and visualizations of experimental workflows and signaling pathways. The information presented herein is a synthesis of findings from multiple scientific studies and is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, marine biology, and drug discovery.

Introduction: The Emergence of an Unusual Sterol

Marine sponges are a prolific source of unique secondary metabolites, including a diverse array of sterols with unconventional structures. Among these, 24-isopropylcholesterol stands out due to its distinctive side chain. First reported in 1979 from the marine sponges Pseudaxinyssa sp. and Verongia cauliformis, this C30 sterol has since been identified in various other sponge species, including those of the genera Epipolasis and Ciocalypta.[1] The presence of 24-isopropylcholesterol and its derivatives has garnered interest not only for its chemotaxonomic significance but also for its potential biological activities.

Quantitative Data Summary

The isolation of 24-isopropylcholesterol and its derivatives from marine sponges has been documented with varying yields, depending on the sponge species and the specific compound. The following table summarizes the available quantitative data from the cited literature.

| Sponge Species | Compound | Method of Quantification | Result | Reference |

| Epipolasis sp. | 22(E),24-isopropylcholesta-5,22-dien-3β-ol | Gravimetric analysis after chromatographic isolation | 0.00633% of wet weight | [2] |

| Ciocalypta sp. | Total 24-isopropylated sterols | Gas Chromatography-Mass Spectrometry (GC-MS) | 82.3% of the total sterol mixture | [3] |

| Ciocalypta sp. | 24-isopropylcholesterol | Gas Chromatography-Mass Spectrometry (GC-MS) | Major component of the sterolic mixture | [3] |

Experimental Protocols

The isolation and purification of 24-isopropylcholesterol from marine sponges typically involve a multi-step process combining solvent extraction and various chromatographic techniques. The following is a generalized protocol synthesized from methodologies reported in the scientific literature.

3.1. Extraction of Sterols from Sponge Tissue

-

Sample Preparation: A frozen sample of the marine sponge (e.g., 1 kg) is thawed and exhaustively extracted with methanol (B129727) (MeOH) or a mixture of methanol and dichloromethane (B109758) (CH₂Cl₂) (e.g., 3:1 v/v) at room temperature.[2][4] This process is typically repeated multiple times (e.g., three times for 24 hours each) to ensure complete extraction of polar and semi-polar metabolites.[4]

-

Solvent Partitioning: The combined methanolic extracts are concentrated under reduced pressure. The resulting residue is then partitioned between ethyl acetate (B1210297) (EtOAc) and water. The EtOAc-soluble fraction, containing the less polar compounds including sterols, is collected. For more polar sterol sulfates, the n-butanol (n-BuOH) soluble fraction is also collected.[2]

3.2. Chromatographic Purification of 24-Isopropylcholesterol

-

Initial Fractionation: The crude EtOAc extract is subjected to column chromatography on Sephadex LH-20 with a mobile phase of methanol/dichloromethane to separate compounds based on size.[2]

-

Silica (B1680970) Gel Chromatography: Fractions containing sterols are further purified by silica gel column chromatography using a gradient elution system, typically with increasing concentrations of methanol in dichloromethane.[2]

-

High-Performance Liquid Chromatography (HPLC): Final purification to isolate individual sterols is achieved using reversed-phase HPLC (e.g., with a C18 column).[2]

3.3. Structural Elucidation

The structure of the isolated 24-isopropylcholesterol is confirmed through a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to elucidate the complete chemical structure and stereochemistry of the molecule.[5]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of 24-isopropylcholesterol from marine sponges.

Biological Activity and Signaling Pathway

24-isopropylcholesterol isolated from the marine sponge Ciocalypta sp. has demonstrated significant biological activity related to cholesterol metabolism in human intestinal Caco-2 cells.[3] The study revealed that this unusual sterol can reduce cholesterol uptake and its subsequent basolateral secretion. This effect is attributed to the modulation of the mRNA expression levels of two key genes involved in cholesterol transport and esterification:

-

ATP-binding cassette transporter A1 (ABCA1): The expression of ABCA1 mRNA was increased. ABCA1 is a crucial transporter responsible for effluxing cholesterol from cells.

-

Acyl-CoA:cholesterol acyltransferase 2 (ACAT-2): The expression of ACAT-2 mRNA was decreased. ACAT-2 is an enzyme that esterifies cholesterol, a necessary step for its absorption and packaging into lipoproteins.

The following diagram illustrates the proposed regulatory effect of 24-isopropylcholesterol on the expression of genes involved in cholesterol transport.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Hepatic ACAT2 Knock Down Increases ABCA1 and Modifies HDL Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New 24-isopropylcholesterol and 24-isopropenylcholesterol sulfate from the marine sponge Epipolasis species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of ABCA1 by AMD-Associated Genetic Variants and Hypoxia in iPSC-RPE | MDPI [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

In Silico Prediction of Cholesterol-Binding Proteins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol, a seemingly simple lipid, plays a multifaceted and critical role in cellular function, extending far beyond its structural role in maintaining membrane fluidity and integrity. Its interactions with a diverse array of proteins modulate their function, localization, and signaling capabilities. These cholesterol-binding proteins are implicated in numerous physiological processes and are increasingly recognized as potential therapeutic targets for a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] The hydrophobic and "un-drug-like" nature of cholesterol, however, presents significant challenges to traditional high-throughput screening and experimental characterization of these interactions.[1][2]

This technical guide provides a comprehensive overview of the in silico methodologies currently employed to predict and characterize cholesterol-binding proteins. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to leverage these computational approaches to accelerate their research. This guide details the core prediction strategies, provides standardized protocols for experimental validation, and illustrates the physiological context of these interactions through key signaling pathways.

Core In Silico Prediction Methodologies

The prediction of cholesterol-binding sites on proteins is a complex challenge due to the dynamic and often transient nature of these interactions, which frequently occur within the hydrophobic environment of the cell membrane. A variety of computational methods have been developed to tackle this, each with its own strengths and limitations.

Classical Sequence and Structural Motifs

Historically, the search for cholesterol-binding sites began with the identification of consensus amino acid sequences.

-

CRAC/CARC Motifs: The Cholesterol Recognition/Interaction Amino Acid Consensus (CRAC) motif, defined as (L/V)-X1-5-(Y)-X1-5-(K/R) , and its inverse, the CARC motif, (K/R)-X1-5-(Y/F)-X1-5-(L/V) , were among the first predictive tools.[3] These linear motifs are straightforward to identify from a protein's primary sequence. However, extensive structural analyses have revealed that the presence of a CRAC/CARC motif is a poor predictor of an actual cholesterol binding site.[4][5] Many experimentally confirmed cholesterol-binding sites do not contain these motifs, and conversely, the majority of identified motifs do not appear to interact with cholesterol.[4][5]

-

Other Motifs: Other motifs such as the Cholesterol Consensus Motif (CCM) and the Sterol-Sensing Domain (SSD) have also been described, but like CRAC/CARC, they lack universal applicability and predictive power.

Molecular Docking

Molecular docking simulations predict the preferred orientation of a ligand (cholesterol) when bound to a receptor (protein) to form a stable complex.

-

Methodology: This approach utilizes scoring functions to estimate the binding affinity for different poses of cholesterol within putative binding pockets on the protein surface. Software such as AutoDock Vina and Rosetta are commonly used for this purpose.[1][6] Given the membrane environment of many cholesterol-binding proteins, specialized protocols have been developed that position the protein within a simulated lipid bilayer and restrict the docking search space.[1][2]

-

Performance: The accuracy of molecular docking is often assessed by the root-mean-square deviation (RMSD) between the predicted pose and a crystallographically determined binding mode. While useful, achieving low RMSD values for a flexible ligand like cholesterol in a dynamic membrane environment remains a challenge.

Template-Based Methods

These methods leverage the growing, albeit still limited, database of experimentally determined protein-cholesterol complex structures.

-

Methodology: Servers like CholMine utilize a template-based approach. They compare the structural and physicochemical properties of a query protein to a library of known cholesterol-binding sites. A significant match suggests a potential binding site on the query protein.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of protein-cholesterol interactions, capturing the flexibility of both the protein and the lipid environment.

-

Methodology: In this approach, a protein is embedded in a simulated membrane containing cholesterol. Over the course of the simulation (often spanning microseconds), the spontaneous binding of cholesterol molecules to the protein surface can be observed. Coarse-grained (CG-MD) simulations are often used to access longer timescales, followed by more detailed all-atom simulations. Tools like Pylipid are then used to analyze these trajectories to identify residues with high cholesterol occupancy and long residence times, indicating a stable binding site.[3]

Machine Learning and AI-Powered Approaches

The application of machine learning (ML) and artificial intelligence (AI) to predict ligand-binding sites is a rapidly evolving area.

-

Methodology: These methods are trained on large datasets of known protein-ligand complexes to recognize the features of a "ligandable" pocket. Tools like P2Rank and DeepSite use various protein features, including sequence, structure, and physicochemical properties, to predict potential binding sites.[1] However, their specific accuracy for cholesterol is often limited by the underrepresentation of protein-cholesterol complexes in the training data.

Quantitative Data on Prediction Methods

The performance of in silico prediction methods can be evaluated using various metrics. The following tables summarize some of the available quantitative data.

| Prediction Method | Key Principle | Reported Performance/Metrics | Limitations |

| CRAC/CARC Motifs | Linear sequence motif search | Low predictive power; a 2021 study found that 92% of cholesterol-binding sites on GPCRs lack these motifs.[4] | High rate of false positives and false negatives. |

| Molecular Docking (AutoDock Vina) | Energy-based scoring of ligand poses | RMSD values between docked and crystallographic poses can range from 0.9 to 2.9 Å for GPCRs. Predicted binding energies for ion channels are in the range of -8 to -10 kcal/mol.[6] | Accuracy is dependent on the scoring function and the treatment of the membrane environment. |

| Molecular Docking (RosettaCholesterol) | Energy grid-based sampling and specificity filter | Improved sampling and scoring of native-like poses over standard RosettaLigand in 91% of cases in a benchmark study. | Performance can be influenced by the initial setup and the complexity of the protein-membrane system. |

| MD Simulations (Pylipid) | Analysis of cholesterol residence time and occupancy | Can identify stable binding sites with residence times greater than 1 µs.[3] | Computationally intensive, and the accuracy is dependent on the force field used. |

| Protein | Experimental Method | Reported Binding Affinity (Kd) |

| CCR3 | Radioligand binding assay | 20 ± 20 nM (in 40% cholesterol), 11 ± 6 nM (in 60% cholesterol)[7] |

| Kir2 (Inward-rectifier potassium channel) | Activity-based mathematical modeling | Dimensionless association constant of 100 (ΔG° = -11.4 kJ/mol)[8] |

| GAT transporter (GABA transporter) | Activity-based mathematical modeling | Dimensionless association constant of 100 (ΔG° = -11.4 kJ/mol)[8] |

| Nicotinic acetylcholine (B1216132) receptor | Activity-based mathematical modeling | Subunit affinity of 950 (cooperative binding, n=4)[8] |

Experimental Validation Protocols

The in silico prediction of a cholesterol-binding site is a hypothesis that must be validated through experimental approaches. The following are detailed protocols for key validation techniques.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.

Methodology:

-

Chip Preparation:

-

An L1 sensor chip, which has a lipophilic surface, is typically used.

-

The chip surface is conditioned with washes of a mild detergent solution (e.g., 20 mM CHAPS), followed by an injection of NaOH (e.g., 50 mM) to ensure a clean, reproducible surface.[9]

-

-

Liposome (B1194612) Immobilization:

-

Prepare liposomes with a defined lipid composition, with and without cholesterol. A common control is 100% POPC or 80:20 POPC:POPE.[9]

-

Inject the liposomes over the L1 chip surface at a low flow rate (e.g., 5 µL/min) to allow for the formation of a lipid bilayer.

-

-

Protein Binding Analysis:

-

Inject a series of concentrations of the purified protein of interest over the immobilized liposome surface. The protein should be in a suitable buffer (e.g., HBS-EP).

-

Monitor the change in the resonance signal (measured in Resonance Units, RU), which is proportional to the mass of protein binding to the liposomes.

-

A flow cell with liposomes lacking cholesterol should be used as a reference to subtract non-specific binding.

-

-

Data Analysis:

-

The equilibrium binding response is plotted against the protein concentration, and the data are fitted to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

-

-

Regeneration:

-

After each protein injection, the surface is regenerated using a mild regeneration solution (e.g., a short pulse of NaOH or a specific buffer) to remove the bound protein without disrupting the lipid bilayer.[10]

-

Microscale Thermophoresis (MST)

MST measures the directed movement of molecules in a microscopic temperature gradient, which is sensitive to changes in size, charge, and hydration shell upon binding.

Methodology:

-

Protein Labeling:

-

The protein of interest is typically labeled with a fluorescent dye (e.g., NT-647). If the protein has a His-tag, a RED-tris-NTA dye can be used for labeling.

-

The concentration of the labeled protein is kept constant and should be in the low nanomolar range.

-

-

Sample Preparation:

-

A serial dilution of the ligand (cholesterol, often solubilized with a carrier like methyl-β-cyclodextrin or in liposomes) is prepared.

-

Each dilution of the ligand is mixed with a constant concentration of the labeled protein.

-

-

Measurement:

-

The samples are loaded into glass capillaries.

-

The MST instrument applies an infrared laser to create a temperature gradient, and the movement of the fluorescently labeled protein is monitored.

-

-

Data Analysis:

-

The change in the thermophoretic signal is plotted against the ligand concentration.

-

The data are fitted to a binding equation to calculate the Kd.

-

Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate a direct interaction between a protein and cholesterol within a cellular context.

Methodology:

-

Cell Lysis:

-

Pre-clearing (Optional):

-

The cell lysate is incubated with protein A/G beads to remove proteins that non-specifically bind to the beads.[13]

-

-

Immunoprecipitation:

-

An antibody specific to the protein of interest is added to the pre-cleared lysate and incubated to allow for the formation of antibody-protein complexes.

-

Protein A/G beads are then added to capture the antibody-protein complexes.

-

-

Washing:

-

The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

The bound proteins (and any co-precipitated lipids) are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

The presence of the protein of interest is confirmed by Western blotting.

-

The amount of co-precipitated cholesterol can be quantified using a fluorescent cholesterol analog (e.g., BODIPY-cholesterol) or by mass spectrometry.

-

Visualization of Key Concepts and Pathways

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key workflows and signaling pathways involving cholesterol-binding proteins.

Workflow for In Silico Prediction and Experimental Validation

Caption: A general workflow for the identification and validation of cholesterol-binding proteins.

Cholesterol Modulation of G-Protein Coupled Receptor (GPCR) Signaling

Caption: Cholesterol acts as an allosteric modulator of GPCR signaling.

Role of Cholesterol in Amyloid Precursor Protein (APP) Processing

Caption: Cholesterol influences APP processing by promoting its localization to lipid rafts.

Conclusion

The in silico prediction of cholesterol-binding proteins is a vibrant and essential field that bridges computational biology with experimental biochemistry and drug discovery. While classical motif-based searches have proven to be of limited utility, modern approaches combining molecular docking, molecular dynamics simulations, and machine learning are providing increasingly accurate predictions. This guide has outlined the principles behind these methods, offered standardized protocols for their crucial experimental validation, and placed these molecular interactions within the broader context of cellular signaling. By integrating these computational and experimental workflows, researchers can more effectively and efficiently identify and characterize novel cholesterol-binding proteins, paving the way for new therapeutic interventions targeting a host of human diseases.

References

- 1. In Silico Tools to Score and Predict Cholesterol–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. In Silico Identification of Cholesterol Binding Motifs in the Chemokine Receptor CCR3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Predictable cholesterol binding sites in GPCRs lack consensus motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural determinants of cholesterol recognition in helical integral membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative docking analysis of cholesterol analogs to ion channels to discriminate between stereospecific binding vs. stereospecific response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cholesterol Is a Dose-Dependent Positive Allosteric Modulator of CCR3 Ligand Affinity and G Protein Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 9. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Principle and Protocol of Co-Immunoprecipitation - Creative BioMart [creativebiomart.net]

- 12. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 13. bitesizebio.com [bitesizebio.com]

An In-depth Technical Guide on the Metabolic Fate of Cholesterol Tracers in Primary Hepatocytes

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "i-Cholesterol" is not a standard scientific term. This guide assumes "this compound" refers to isotopically labeled cholesterol (e.g., [³H]cholesterol, [¹⁴C]cholesterol) or fluorescently labeled cholesterol analogs (e.g., NBD-cholesterol), which are commonly used as tracers to study the metabolic fate of cholesterol.

Introduction

Primary hepatocytes are the gold standard in vitro model for studying hepatic lipid metabolism as they closely mimic the physiological functions of the liver.[1] Understanding the metabolic fate of cholesterol within these cells is crucial for elucidating mechanisms of liver diseases like non-alcoholic fatty liver disease (NAFLD) and for the development of novel therapeutics. This guide provides a comprehensive overview of the uptake, intracellular transport, metabolic conversion, and efflux of cholesterol tracers in primary hepatocytes, supported by experimental protocols and pathway visualizations.

Cholesterol Uptake by Primary Hepatocytes

Hepatocytes take up cholesterol from circulating lipoproteins, primarily high-density lipoprotein (HDL) and low-density lipoprotein (LDL).[2] HDL-mediated uptake occurs via scavenger receptor class B type I (SR-B1), which facilitates the selective uptake of cholesteryl esters.[2][3] LDL particles are internalized through receptor-mediated endocytosis via the LDL receptor (LDLR).[2][3]

Intracellular Cholesterol Transport

Once inside the hepatocyte, free cholesterol is transported between various organelles, including the plasma membrane, endoplasmic reticulum (ER), and mitochondria. This transport is facilitated by both vesicular and non-vesicular pathways.[4][5] Key intracellular cholesterol-binding proteins like sterol carrier protein-2 (SCP-2) and liver fatty acid-binding protein (L-FABP) play a significant role in this process.[6][7]

Metabolic Conversion of Cholesterol

The primary catabolic fate of cholesterol in hepatocytes is its conversion to bile acids.[8][9] This process occurs through two main pathways: the classical (or neutral) pathway, initiated by cholesterol 7α-hydroxylase (CYP7A1), and the alternative (or acidic) pathway, initiated by sterol 27-hydroxylase (CYP27A1).[8][9] A smaller portion of intracellular free cholesterol is esterified to cholesteryl esters by acyl-CoA:cholesterol acyltransferase (ACAT) and stored in lipid droplets.[10]

Cholesterol Efflux from Primary Hepatocytes

To maintain cholesterol homeostasis, excess cholesterol is effluxed from hepatocytes. The primary pathway for cholesterol efflux is to HDL particles, a process mediated by ATP-binding cassette (ABC) transporters, specifically ABCA1 and ABCG1.[2][11] Cholesterol can also be secreted from the liver within very-low-density lipoprotein (VLDL) particles.[10]

Quantitative Data on Cholesterol Tracer Metabolism

The following tables summarize quantitative data on the metabolism of cholesterol tracers in primary hepatocytes, compiled from various studies.

Table 1: Uptake of Cholesterol Tracers in Primary Hepatocytes

| Tracer | Lipoprotein Carrier | Key Receptor/Transporter | Reported Uptake Characteristics |

| NBD-cholesterol | HDL | SR-B1 | Rapid molecular phase of uptake detectable in <1 min.[6] |

| [³H]cholesterol | HDL | SR-B1 | Uptake is dependent on HDL concentration and incubation time.[12] |

| ¹²⁵I-labeled VLDL remnants | VLDL | SR-B1 | ~3 times greater uptake in SR-B1 sufficient vs. deficient mouse hepatocytes.[13] |

Table 2: Conversion and Efflux of Cholesterol Tracers in Primary Hepatocytes

| Tracer | Metabolic Fate | Key Enzymes/Transporters | Quantitative Observations |

| HDL-[³H]CE | Conversion to Bile Acids | CYP7A1, CYP27A1 | Overexpression of SCP-2 or FABP1 significantly increased the appearance of [³H]cholesterol into bile acids.[7] |

| [¹⁴C]cholesterol | Efflux to Lipoproteins | ABCA1, ABCG1 | HDL is more effective in promoting efflux than LDL.[14] |

| [³H]cholesterol | Efflux to HDL | ABCA1, ABCG1 | SCP-2/SCP-x gene ablation increased efflux, with 35 ± 6% less [³H]cholesterol remaining in null hepatocytes.[15] |

| [¹⁴C]mevalonolactone (precursor) | Conversion to Cholesterol and Bile Acids | HMGCR, CYP7A1 | HDL stimulated conversion to cholesterol, most of which was found in the medium.[12] |

| HDL-Cholesteryl Ester | Conversion to Bile Acids | - | Approximately 3-5 times more cholesteryl ester than cholesterol was converted to bile acids. 60% of hydrolyzed cholesteryl ester was converted to bile acids.[12] |

Experimental Protocols

Primary Hepatocyte Isolation and Culture

Objective: To isolate and culture viable primary hepatocytes from rodents for in vitro studies.

Methodology:

-

Animal Preparation: Anesthetize an 8-12 week old male C57BL/6 mouse.[16]

-

Liver Perfusion: Perform a two-step collagenase perfusion.

-

Cell Liberation: Carefully dissect the perfused liver and gently disperse the cells in culture medium.

-

Purification: Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove undigested tissue. Purify hepatocytes from non-parenchymal cells by low-speed centrifugation (e.g., 50 x g for 5 minutes) or through a Percoll gradient.[17]

-

Viability and Seeding: Determine cell viability using the Trypan Blue exclusion method. A viability of >80% is generally required for culture.[1] Seed the hepatocytes on collagen-coated plates in a suitable culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum, dexamethasone, and insulin.[16]

Cholesterol Uptake Assay

Objective: To quantify the uptake of a fluorescent cholesterol analog by primary hepatocytes.

Methodology:

-

Cell Culture: Culture primary hepatocytes to the desired confluency.

-

Labeling: Incubate the cells with serum-free medium containing 0.1–1.0 µM NBD-cholesterol for a specified time course (e.g., 0-20 minutes) at 37°C.[15] Lipoproteins (e.g., HDL, LDL) can be included to study specific uptake pathways.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) to remove extracellular NBD-cholesterol.

-

Quantification:

-

Microscopy: Visualize and quantify the intracellular fluorescence using confocal microscopy.[15]

-

Fluorometry: Lyse the cells and measure the fluorescence of the lysate using a microplate reader.

-

Cholesterol Efflux Assay

Objective: To measure the efflux of a radiolabeled cholesterol tracer from primary hepatocytes.

Methodology:

-

Cell Culture: Culture primary hepatocytes in appropriate well plates.

-

Loading: Load the cells with [³H]cholesterol or [¹⁴C]cholesterol by incubating them in medium containing the radiolabel for a defined period (e.g., 24 hours).

-

Equilibration: Wash the cells and incubate in serum-free medium to allow for equilibration of the tracer within the cellular cholesterol pools.

-

Efflux: Induce efflux by incubating the cells with medium containing cholesterol acceptors, such as HDL or apolipoprotein A-I (apoA-I).

-

Quantification:

-

Collect the medium at different time points.

-

Lyse the cells at the end of the experiment.

-

Measure the radioactivity in both the medium and the cell lysate using liquid scintillation counting.

-

Calculate the percentage of cholesterol efflux as: (radioactivity in medium) / (radioactivity in medium + radioactivity in cell lysate) x 100.[18]

-

Analysis of Cholesterol and its Metabolites by Mass Spectrometry

Objective: To identify and quantify cholesterol and its metabolites (e.g., cholesteryl esters, bile acids) in primary hepatocytes.

Methodology:

-

Sample Preparation: After experimental treatment, wash hepatocytes with cold PBS and lyse the cells.

-

Lipid Extraction: Perform a lipid extraction using a method such as the Bligh and Dyer or methyl tertiary butyl ether (MTBE) method.[19][20]

-

Derivatization (Optional): For gas chromatography-mass spectrometry (GC-MS) analysis of free cholesterol, derivatization (e.g., silylation) is often performed to increase volatility.[19] For liquid chromatography-mass spectrometry (LC-MS), derivatization is generally not required.[21]

-

Mass Spectrometry Analysis:

-

Quantification: Use internal standards (e.g., deuterated cholesterol) for accurate quantification.

Signaling Pathways and Experimental Workflows

Signaling Pathways Regulating Cholesterol Metabolism

The following diagrams illustrate key signaling pathways that regulate cholesterol metabolism in hepatocytes.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Shunts, channels and lipoprotein endosomal traffic: a new model of cholesterol homeostasis in the hepatocyte - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Intracellular cholesterol-binding proteins enhance HDL-mediated cholesterol uptake in cultured primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intracellular cholesterol transport proteins enhance hydrolysis of HDL-CEs and facilitate elimination of cholesterol into bile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Cholesterol Metabolism: A Double-Edged Sword in Hepatocellular Carcinoma [frontiersin.org]

- 11. portlandpress.com [portlandpress.com]

- 12. Bile acid synthesis from HDL cholesterol and cholesterol ester by cultured chick embryo hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Radiolabeling lipoproteins to study and manage disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pathway of cholesterol efflux from human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of sterol carrier protein-2 gene ablation on HDL-mediated cholesterol efflux from cultured primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. mdpi.com [mdpi.com]

- 18. Enhanced Hepatic apoA-I Secretion and Peripheral Efflux of Cholesterol and Phospholipid in CD36 Null Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Analysis of Cholesterol from the Liver Using Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 20. Research Portal [scholarship.miami.edu]

- 21. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Molecular Tango: An In-depth Technical Guide to the Interaction of i-Cholesterol with Sterol Regulatory Element-Binding Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate molecular interactions between i-Cholesterol and the Sterol Regulatory Element-Binding Protein (SREBP) signaling pathway. The SREBP pathway is a cornerstone of cellular lipid homeostasis, and its modulation by cholesterol and its oxygenated derivatives, such as 25-hydroxycholesterol (B127956) (a prominent this compound), is a critical regulatory mechanism.[1][2] Understanding this interaction is paramount for research into metabolic diseases and the development of novel therapeutics.

The Core Signaling Pathway: SREBP Activation and Regulation

The SREBP family of transcription factors (SREBP-1a, SREBP-1c, and SREBP-2) are central regulators of cholesterol and fatty acid synthesis.[3] They are synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane.[4] Their activation is a tightly controlled process involving regulated intramembrane proteolysis.[4]

Under low sterol conditions:

-

ER to Golgi Transport: The SREBP precursor forms a complex with the SREBP Cleavage-Activating Protein (SCAP).[2][5] When intracellular sterol levels are low, the SREBP-SCAP complex is incorporated into COPII-coated vesicles and transported from the ER to the Golgi apparatus.[2]

-

Proteolytic Cleavage: In the Golgi, SREBP is sequentially cleaved by two proteases: Site-1 Protease (S1P) and Site-2 Protease (S2P).[4]

-

Nuclear Translocation and Gene Activation: This two-step cleavage releases the N-terminal, transcriptionally active domain of SREBP (nSREBP).[4] The nSREBP then translocates to the nucleus and binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, upregulating their transcription.[4][6] These target genes encode enzymes required for the synthesis of cholesterol, fatty acids, triglycerides, and phospholipids.[7]

Under high sterol conditions: The transport of the SREBP-SCAP complex to the Golgi is blocked, preventing SREBP activation. This inhibition is mediated by the interaction of the SREBP-SCAP complex with another ER-resident protein, Insulin-Induced Gene (INSIG).[4][7]

Figure 1: SREBP signaling pathway under low and high sterol conditions.

The Role of this compound (Oxysterols) in SREBP Regulation

Cholesterol and its oxidized derivatives, known as oxysterols (of which 25-hydroxycholesterol is a key example of an this compound), are potent inhibitors of SREBP processing, but they act through distinct mechanisms.[1]

-

Cholesterol: Binds directly to the sterol-sensing domain (SSD) of SCAP.[2][8] This binding induces a conformational change in SCAP, which promotes its association with INSIG.[1] This ternary complex is retained in the ER, thus preventing SREBP activation.[7][9]

-

This compound (e.g., 25-hydroxycholesterol): In contrast to cholesterol, 25-HC does not bind directly to SCAP.[1] Instead, it binds to INSIG.[2][10][11] This binding of 25-HC to INSIG increases INSIG's affinity for SCAP, leading to the formation of the SREBP-SCAP-INSIG complex and its retention in the ER.[10] 25-HC is more potent than cholesterol in promoting the SCAP-INSIG interaction.[1]

Figure 2: Differential mechanisms of SREBP inhibition by Cholesterol and this compound.

Crosstalk with Liver X Receptors (LXRs)

Oxysterols, including 25-HC, also function as ligands for Liver X Receptors (LXRs), which are nuclear receptors that play a crucial role in cholesterol metabolism.[2][12] Upon activation by oxysterols, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoters of target genes.[2] One of the key target genes of LXR is SREBF1c (the gene encoding SREBP-1c).[12] This creates a complex regulatory network where oxysterols can both inhibit the processing of existing SREBP proteins and also influence the transcription of the SREBF1c gene.[10][12]

Quantitative Data on Sterol-Protein Interactions

The following tables summarize key quantitative data from studies on the interaction of sterols with components of the SREBP pathway.

| Interaction | Binding Partner | Apparent Dissociation Constant (Kd) | Cell/System | Reference |

| Cholesterol | Purified SCAP membrane domain (TM1-8) | 67 nM | Recombinant protein | [13] |

| Cholesterol | Purified SCAP Loop 1 | 67 nM | Recombinant protein | [13] |

| Sterol | Effect | Relative Potency | Cell/System | Reference |

| 25-hydroxycholesterol | Inhibition of SREBP-2 target gene expression | Most potent (inhibits at 20 nM) | CHO cells | [14] |

| 27-hydroxycholesterol | Inhibition of SREBP-2 target gene expression | Less potent than 25-HC (inhibits at 100 nM) | CHO cells | [14] |

| 24S-hydroxycholesterol | Inhibition of SREBP-2 target gene expression | Less potent than 25-HC (inhibits at 100 nM) | CHO cells | [14] |

Detailed Experimental Protocols

Co-immunoprecipitation of SCAP and INSIG

This protocol is designed to assess the sterol-dependent interaction between SCAP and INSIG.

Materials:

-

Cultured cells (e.g., CHO, HEK293)

-

Lysis buffer (e.g., 1% NP-40, 150 mM NaCl, 50 mM Tris-HCl pH 7.5, protease inhibitors)

-

Antibodies: anti-SCAP, anti-INSIG, and control IgG

-

Protein A/G agarose (B213101) beads

-

Sterols (cholesterol, 25-hydroxycholesterol) complexed to cyclodextrin

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment: Culture cells to ~80% confluency. Treat with sterols or vehicle control for the desired time (e.g., 4-16 hours).

-

Cell Lysis: Wash cells with cold PBS and lyse on ice with lysis buffer.

-

Clarification: Centrifuge lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Pre-clearing: Incubate the supernatant with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Centrifuge to remove pre-clearing beads. Incubate the supernatant with anti-SCAP antibody or control IgG overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash 3-5 times with lysis buffer.

-

Elution: Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluates by SDS-PAGE and Western blotting using an anti-INSIG antibody to detect co-immunoprecipitated INSIG.

Figure 3: Workflow for Co-immunoprecipitation of SCAP and INSIG.